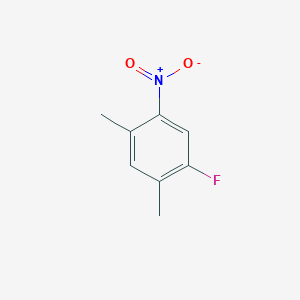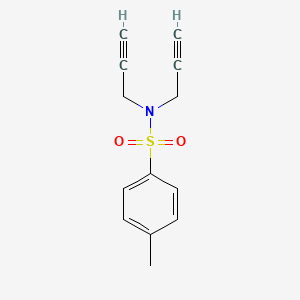
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamid
Übersicht
Beschreibung
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H13NO2S . It has a molecular weight of 247.32 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide consists of a benzene ring substituted with a methyl group and a sulfonamide group . The sulfonamide group is further substituted with two prop-2-yn-1-yl groups .Chemical Reactions Analysis
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide can participate in various chemical reactions. For example, it has been used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . In this reaction, both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway .Physical And Chemical Properties Analysis
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a solid at room temperature . It has a molecular weight of 247.32 g/mol, and its exact mass and monoisotopic mass are 247.06669983 g/mol . It has a topological polar surface area of 45.8 Ų .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Diese Verbindung wird im Bereich der chemischen Synthese verwendet . Sie hat ein Molekulargewicht von 247,32 und ihre lineare Formel lautet
C13H13NO2SC_{13}H_{13}NO_{2}SC13H13NO2S
. Sie wird in einer versiegelten, trockenen Umgebung bei Raumtemperatur gelagert .Chromatographie
Die Verbindung wird auch in der Chromatographie verwendet, einer Labortechnik zur Trennung von Gemischen .
Materialwissenschaft
In der Materialwissenschaft wird diese Verbindung aufgrund ihrer einzigartigen Eigenschaften eingesetzt .
Lebenswissenschaften
In der Forschung im Bereich der Lebenswissenschaften wird diese Verbindung für verschiedene Anwendungen eingesetzt .
Rhodium-katalysierte Dimerisierung von Diinen
Es wurde ein effizienter Weg zur Herstellung hochfunktionalisierter Benzolderivate durch Rhodium-katalysierte Dimerisierung von Diinen berichtet . Dieses Protokoll ermöglicht die schnelle Synthese von strukturell vielfältigen Benzolderivaten, die eine Alkin-Einheit für die Nachfunktionalisierung behalten, um Moleküle mit potenzieller medizinischer Bedeutung und erweiterter molekularer Komplexität zu realisieren .
Arzneimittelvorläufer
Die dekorierte Kohlenstoff-Kohlenstoff-Dreifachbindung in dieser Verbindung ermöglicht den Zugang zu wichtigen Vorläufern verschiedener Medikamente .
Synthese von Naturstoffen
Diese Verbindung kann auch bei der Synthese von Naturstoffen eingesetzt werden .
Herstellung von C–C-Bindungen
Die Entwicklung praktischer und direkter Wege zur Herstellung von C–C-Bindungen, um die molekulare Komplexität zu erweitern, ist ein Bereich von großem Interesse für die Synthesegemeinschaft . Diese Verbindung kann bei solchen Transformationen eingesetzt werden.
Safety and Hazards
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-methyl-N,N-bis(prop-2-ynyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h1-2,6-9H,10-11H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPRNGRENISUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC#C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317057 | |
| Record name | 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18773-54-1 | |
| Record name | 18773-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



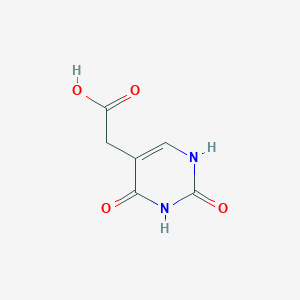

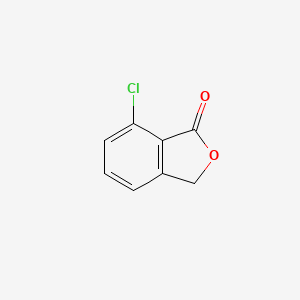
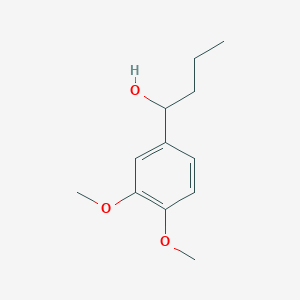
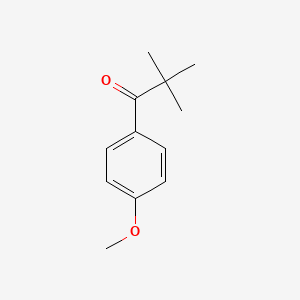
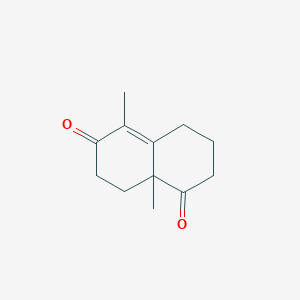
![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)
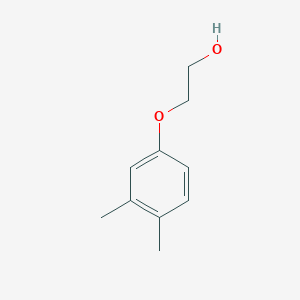


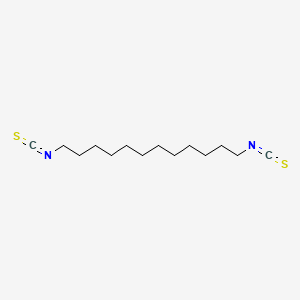
![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)
